molecular formula C8H10BFO3 B1443127 4-Fluoro-3-methoxy-5-methylphenylboronic acid CAS No. 1451392-02-1

4-Fluoro-3-methoxy-5-methylphenylboronic acid

Cat. No. B1443127
CAS RN: 1451392-02-1
M. Wt: 183.97 g/mol
InChI Key: LWURTOAWJZDLLJ-UHFFFAOYSA-N
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Description

4-Fluoro-3-methoxy-5-methylphenylboronic acid is a chemical compound with the molecular formula C7H8BFO3 . It is used as a reactant for the preparation of lipophilic-tailed monocationic inhibitors of neuronal nitric oxide synthase and in stereoselective desymmetrizing rhodium-catalyzed allylic arylation .


Synthesis Analysis

The compound can be synthesized through Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The general physical and chemical properties of each class of reagent are evaluated with special emphasis on the currently understood mechanisms of transmetalation .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-3-methoxy-5-methylphenylboronic acid is represented by the formula C7H8BFO3 .


Chemical Reactions Analysis

This compound is used as a reactant for the preparation of lipophilic-tailed monocationic inhibitors of neuronal nitric oxide synthase, stereoselective desymmetrizing rhodium-catalyzed allylic arylation, and solvent-free catalytic C-H functionalization reactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 169.95 g/mol . It is a solid at room temperature.

Scientific Research Applications

Fluorescence Quenching Studies

Research involving 4-fluoro-2-methoxyphenyl boronic acid (a close relative of 4-fluoro-3-methoxy-5-methylphenylboronic acid) has explored its fluorescence quenching properties. Studies at room temperature using steady-state fluorescence measurements have shown that aniline can quench the fluorescence of these compounds. This quenching behavior suggests potential applications in the development of fluorescence-based sensors and studies of molecular interactions in biological systems. The positive deviation observed in Stern-Volmer plots indicates a static quenching mechanism, suggesting these compounds could be useful in studying diffusion-limited reactions in biological and chemical systems (Geethanjali, Nagaraja, & Melavanki, 2015).

Synthesis of Fluorinated Compounds

The synthesis of fluorinated heterocyclic compounds, such as pyrazolones, pyrimidines, coumarines, and benzothiopyranones, has utilized 2-fluoro-3-methoxyacrylic acid derivatives. These processes highlight the role of fluorinated boronic acids as key intermediates in the synthesis of complex organic molecules with potential applications in pharmaceuticals and agrochemicals. This approach demonstrates the versatility of fluoro-containing boronic acids in organic synthesis, enabling the creation of a wide array of fluorinated compounds with varied biological activities (Shi, Wang, & Schlosser, 1996).

Antifungal Activity

Studies on isomeric fluoro-formylphenylboronic acids, analogous to 4-fluoro-3-methoxy-5-methylphenylboronic acid, have revealed significant antifungal activity against various fungal strains. These findings underscore the potential of fluoro-containing boronic acids in the development of new antifungal agents. The position of the fluorine substituent and the tautomeric equilibrium leading to the formation of benzoxaboroles are critical factors influencing the observed antifungal activity, suggesting a promising area for the development of novel antifungal drugs (Borys et al., 2019).

Electrophilic Aromatic Substitution

Electron-poor, fluoro-containing arylboronic acids have been highlighted as efficient coupling partners in cross-coupling reactions catalyzed by nickel complexes. This research points to the utility of fluoro-containing boronic acids, like 4-fluoro-3-methoxy-5-methylphenylboronic acid, in facilitating electrophilic aromatic substitution reactions. Such reactions are pivotal in the synthesis of complex aromatic compounds, which are fundamental in drug discovery and materials science (Chen et al., 2016).

Safety and Hazards

The compound is harmful if swallowed, causes serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

The compound has potential applications in the synthesis of various chemical compounds. For instance, it can be used in the preparation of hydroxyphenylnaphthols as 17ß-hydroxysteroid dehydrogenase Type 2 inhibitors, regioselective Suzuki coupling, ruthenium-catalyzed arylation reactions, and synthesis of amino-trimethoxyphenyl-aryl thiazoles as microtubule inhibitors and potential antitumors .

properties

IUPAC Name

(4-fluoro-3-methoxy-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO3/c1-5-3-6(9(11)12)4-7(13-2)8(5)10/h3-4,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWURTOAWJZDLLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)OC)F)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501219710
Record name Boronic acid, B-(4-fluoro-3-methoxy-5-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501219710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-methoxy-5-methylphenylboronic acid

CAS RN

1451392-02-1
Record name Boronic acid, B-(4-fluoro-3-methoxy-5-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451392-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(4-fluoro-3-methoxy-5-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501219710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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